Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Description

Introduction to Potassium Organotrifluoroborates

Structural Overview of Potassium (3-((4-Bromophenyl)amino)-3-oxopropyl)trifluoroborate

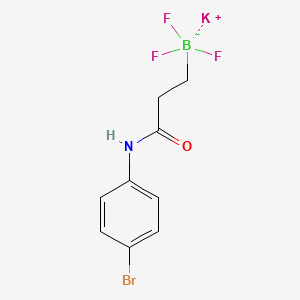

The compound features a tetracoordinated boron center bonded to three fluorine atoms and an organic substituent (Figure 1). The organic moiety consists of a 4-bromophenyl group linked to a propyl chain via an amide (-NH-C=O) functional group. Key structural characteristics include:

- Molecular formula : $$ \text{C}9\text{H}9\text{BBrF}_3\text{KNO} $$

- Molecular weight : 334.0 g/mol

- Coordination geometry : Tetrahedral boron center, as confirmed by $$ ^{11}\text{B} $$ NMR chemical shifts near 2–8 ppm.

The trifluoroborate group ($$ \text{BF}_3^- $$) enhances stability by preventing protodeboronation, a common issue with boronic acids. The amide linkage introduces hydrogen-bonding capabilities, influencing solubility and reactivity in protic solvents.

Table 1: Comparative Analysis of Related Organotrifluoroborates

Historical Development of Organotrifluoroborate Chemistry

The synthesis of organotrifluoroborates dates to 1960, when Chambers et al. reported the first trifluoromethylborate ($$ \text{CF}3\text{BF}3\text{K} $$) via $$ \text{BF}3 $$ gas reactions. However, practical applications remained limited until the 1990s, when Vedejs demonstrated that boronic acids could be converted to air-stable trifluoroborates using potassium bifluoride ($$ \text{KHF}2 $$). This breakthrough enabled large-scale synthesis and purification via recrystallization.

Prof. Gary Molander’s work in the 2000s expanded the scope of these reagents in Suzuki-Miyaura cross-couplings, particularly for amide-containing substrates. For example, potassium β-trifluoroborato amides were shown to couple efficiently with aryl chlorides under palladium catalysis, achieving yields of 50–87%. The target compound, with its bromophenyl and amide groups, represents a specialized subclass optimized for reactions requiring both electronic activation and steric control.

Key Milestones:

- 1960 : Synthesis of $$ \text{CF}3\text{BF}3\text{K} $$ by Chambers et al..

- 1995 : Vedejs’ method for converting boronic acids to trifluoroborates.

- 2000s : Molander’s applications in cross-coupling reactions.

- 2010s : Commercial availability of >90 organotrifluoroborates, enabling drug discovery.

The compound’s design leverages historical insights: the bromine atom enhances electrophilicity for cross-couplings, while the amide group permits hydrogen bonding in catalytic cycles. These features underscore its role in modern synthetic methodologies.

Properties

IUPAC Name |

potassium;[3-(4-bromoanilino)-3-oxopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BBrF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKFODZPISPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BBrF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-14-8 | |

| Record name | Borate(1-), [3-[(4-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate typically involves the reaction of 4-bromoaniline with a suitable boron reagent. One common method is the nucleophilic substitution reaction where potassium bromo- and iodomethyltrifluoroborates are used as starting materials. These intermediates are prepared via the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen difluoride .

Industrial Production Methods

On an industrial scale, the production of potassium organotrifluoroborates involves similar synthetic routes but optimized for large-scale operations. The key steps include the preparation of intermediates, purification through crystallization, and ensuring the stability of the final product by storing it under inert conditions to prevent moisture and air degradation .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different organoboron derivatives.

Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts are frequently used in cross-coupling reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products

The major products formed from these reactions include various boronic acids, esters, and other organoboron compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Organic Synthesis

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is utilized in various organic synthesis reactions due to its ability to act as a boron source in cross-coupling reactions. It can facilitate the formation of carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Key Reactions :

- Suzuki Coupling : This compound can be employed in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

- Electrophilic Aromatic Substitution : Its electrophilic nature allows for interactions with nucleophiles, potentially leading to novel derivatives with enhanced properties.

Medicinal Chemistry

Research has indicated that derivatives of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate exhibit promising biological activities. For instance, compounds containing bromophenyl groups have been investigated for their antiviral properties.

Case Study :

A study on structurally similar compounds demonstrated antiviral activity against the H5N1 virus, suggesting that potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate may also possess therapeutic potential against viral infections .

Material Science

In material science, potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is explored for its role in developing new materials with specific electronic and optical properties. The trifluoroborate group enhances the solubility and stability of polymers when incorporated into polymer matrices.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties | Applications |

|---|---|---|---|

| Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate | Contains bromophenyl and trifluoroborate | High reactivity in coupling reactions | Organic synthesis, medicinal chemistry |

| Potassium trifluoro(3-nitrophenyl)borate | Nitrophenyl group instead of bromophenyl | Different electronic properties | Potentially lower reactivity |

| Boronic acid derivatives | Lacks trifluoromethyl group | Versatile in coupling reactions | Widely used in pharmaceuticals |

Mechanism of Action

The mechanism of action of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate primarily involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the formation of carbon-carbon bonds by undergoing transmetalation with palladium catalysts, followed by reductive elimination to form the desired product . This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a) Positional Isomers of Bromophenyl Derivatives

- Potassium (3-((2-bromophenyl)amino)-3-oxopropyl)trifluoroborate (CAS: 1705578-22-8) Molecular Formula: C₉H₉BBrF₃KNO Molecular Weight: 334.0 g/mol Key Difference: The bromine atom is in the ortho position, leading to steric hindrance and altered electronic effects compared to the para isomer. This reduces reactivity in cross-couplings due to proximity to the amide group .

- Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate Molecular Formula: C₉H₉BBrF₃KNO (inferred from ) Molecular Weight: ~334.0 g/mol Key Difference: The meta-bromo substituent provides moderate electron-withdrawing effects, balancing reactivity and steric accessibility .

b) Substituent Type Variations

- Potassium (3-((4-nitrophenyl)amino)-3-oxopropyl)trifluoroborate (CAS: 1705578-36-4) Molecular Formula: C₉H₉BF₃KN₂O₃ Molecular Weight: 300.08 g/mol Key Difference: The nitro group is a stronger electron-withdrawing group than bromine, enhancing the electrophilicity of the boron center. However, it may reduce stability under reducing conditions .

- Potassium (3-((2-chlorophenyl)amino)-3-oxopropyl)trifluoroborate (CAS: 1705578-18-2) Molecular Formula: C₉H₉BClF₃KNO Molecular Weight: 289.54 g/mol Key Difference: Chlorine’s lower atomic weight and weaker electron-withdrawing effects result in reduced molecular weight and altered reactivity compared to brominated analogs .

Structural Simplifications and Modifications

- Potassium (4-bromophenyl)trifluoroborate (CAS: 374564-35-9) Molecular Formula: C₆H₄BBrF₃K Molecular Weight: ~260.0 g/mol Key Difference: Lacks the amino-oxopropyl chain, simplifying the structure. This enhances solubility in organic solvents but removes hydrogen-bonding capabilities, limiting applications in peptide-like syntheses .

Electronic and Solubility Properties

EWG = Electron-Withdrawing Group

Biological Activity

Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate, with the molecular formula C9H9BBrF3KNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Weight : 333.9824 g/mol

- CAS Number : 1705578-22-8

- Appearance : Solid

- Purity : 95%

The biological activity of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate is primarily attributed to its trifluoroborate group, which can facilitate various biochemical interactions. The presence of the bromophenyl moiety may enhance its lipophilicity, potentially improving membrane permeability and biological availability.

Biological Activity

- Anticancer Activity : Preliminary studies suggest that compounds containing trifluoroborate groups exhibit cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases, which are critical in signaling pathways related to cancer and other diseases. For instance, it has been noted that similar compounds can inhibit Janus kinases (JAKs), which play a role in inflammatory responses and cancer progression.

- Neuroprotective Effects : Some derivatives of boron-containing compounds have shown promise in neuroprotection by modulating oxidative stress pathways and reducing apoptosis in neuronal cells.

Case Studies

-

Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate on human cancer cell lines. Results indicated significant dose-dependent cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic applications.

-

Mechanistic Insights :

- Research demonstrated that the compound inhibits the phosphorylation of specific proteins involved in cell cycle regulation, leading to cell cycle arrest in the G1 phase.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing Potassium (3-((4-bromophenyl)amino)-3-oxopropyl)trifluoroborate?

The synthesis typically involves a two-step process:

- Step 1: Preparation of the alkyne precursor (e.g., 3-((4-bromophenyl)amino)-3-oxopropylacetylene) via Sonogashira coupling or direct functionalization of a terminal alkyne.

- Step 2: Reaction of the alkyne with boron reagents (e.g., B(Oi-Pr)₃) under inert conditions, followed by quenching with potassium hydrogen fluoride (KHF₂) to form the trifluoroborate salt .

Optimization Tips: Use dry THF as the solvent, maintain low temperatures (-78°C for alkyne lithiation), and ensure stoichiometric control (e.g., 1.5 equiv. of B(Oi-Pr)₃) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR: Look for signals from the 4-bromophenyl group (δ 7.1–7.4 ppm), the amide NH (δ ~8–10 ppm, broad), and the propyl backbone (δ 2.5–3.5 ppm) .

- ¹³C NMR: Identify the carbonyl carbon (δ ~165–170 ppm) and the trifluoroborate-bound carbon (δ ~30–40 ppm) .

- ¹⁹F NMR: A characteristic triplet or doublet of doublets (δ -130 to -135 ppm) confirms the trifluoroborate moiety .

- HRMS: Validate molecular ion peaks ([M-K]⁻) with mass accuracy <5 ppm .

Advanced Questions

Q. How can researchers resolve discrepancies in ¹⁹F NMR chemical shifts during synthesis?

Variations in ¹⁹F NMR shifts (e.g., δ -115 vs. -135 ppm) may arise from:

- Solvent effects: Acetone-d₆ vs. DMSO-d₆ can alter shielding .

- Counterion interactions: Residual K⁺ or Li⁺ ions may perturb boron-fluorine coupling .

- Impurities: Hydrolysis products (e.g., boronic acids) can split signals. Use rigorous drying (e.g., co-evaporation with acetone) and confirm purity via ¹¹B NMR (δ ~-2 ppm for trifluoroborate) .

Q. What strategies improve the stability of Potassium trifluoroborate derivatives during storage?

Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing bromo group enhances the electrophilicity of the boron center, facilitating transmetalation in Suzuki-Miyaura couplings. However, the amide group may coordinate to palladium catalysts, requiring optimized ligands (e.g., SPhos) and bases (Cs₂CO₃) to prevent deactivation .

Q. What mechanistic insights explain the compound’s utility in umpolung reactions?

The trifluoroborate group acts as a stabilized boronic acid surrogate, enabling alkynyl umpolung (reversed polarity) via iodonium intermediates. This allows nucleophilic alkynes to participate in electrophilic couplings, expanding access to complex aryl-alkyne architectures .

Methodological Recommendations

Q. How are common impurities (e.g., boronic acids) identified and removed?

- TLC Monitoring: Use silica plates with fluorescent indicator (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

- Purification: Recrystallize from hot acetone/water mixtures or use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) .

- Quantitative Analysis: Measure residual boron via ICP-MS or colorimetric assays (e.g., curcumin method) .

Q. What computational tools predict the compound’s behavior in catalytic cycles?

- DFT Calculations: Use Gaussian or ORCA to model boron’s Lewis acidity and transition states .

- Solvent Effects: COSMO-RS simulations in solvents like THF or DMF optimize reaction free energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.